5-Chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide is a complex organic compound notable for its unique molecular structure, which includes multiple halogen substituents and functional groups. Its chemical formula is with a molecular weight of approximately 404.75 g/mol. The compound features a central benzamide structure, characterized by the presence of a hydroxy group and several chloro and cyano substituents that contribute to its chemical properties and biological activity .
The synthesis of this compound can be achieved through several methods:
Detailed synthetic protocols are often proprietary or found within patent literature .
This compound has potential applications in:
Interaction studies have shown that 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide interacts with various biological targets. It has been identified as a substrate for certain cytochrome P450 enzymes, indicating potential metabolic pathways that could affect its pharmacokinetics and therapeutic efficacy . Furthermore, its interactions with other cellular proteins may provide insights into its mechanism of action as a neuroprotective agent.
Several compounds share structural similarities with 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| Niclosamide | Contains a nitro group and salicylanilide structure | Antifungal properties | Lacks chloro substituents on the aromatic rings |
| 5-Chlorosalicylic Acid | Hydroxy group and chloro substituent | Anti-inflammatory effects | Simpler structure without cyanomethyl group |
| N-[4-Amino-2-chlorophenyl]-2-hydroxybenzamide | Amino group instead of chloro | Antimicrobial activity | Different functional groups affecting activity |
The uniqueness of 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide lies in its specific arrangement of chloro and cyano groups, which may enhance its bioactivity compared to structurally similar compounds .
The introduction of chlorine substituents into the aromatic framework of the target compound relies on nucleophilic aromatic substitution (NAS) reactions. Aryl chlorides and fluorides undergo substitution with amines under hydroxide-assisted conditions, leveraging the thermal decomposition of dimethylformamide (DMF) to generate dimethylamine in situ [2]. For example, substituting a nitro- or ketone-functionalized aryl chloride with dimethylamine proceeds at 80–120°C, achieving yields exceeding 70% [2]. This method tolerates electron-withdrawing groups, which activate the aromatic ring toward nucleophilic attack.
In the synthesis of intermediates such as 5-chloro-2-hydroxybenzamide, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) facilitate carboxylate activation, enabling coupling with amines [1]. The reaction of 5-chlorosalicylic acid with 4-amino-2-chloroaniline in dichloromethane (DCM) at room temperature produces the benzamide core in 23% yield after crystallization [1]. Optimizing stoichiometric ratios (e.g., 1:1.05 acid-to-amine ratio) and employing excess EDCI (2 equivalents) mitigate side reactions, enhancing efficiency [1].
Cyanomethylation introduces the (4-chlorophenyl)-cyanomethyl moiety via electrochemical reduction of aromatic carbonyl compounds in acetonitrile [3]. For instance, electroreduction of benzaldehyde derivatives at −1.5 V vs. SCE generates a radical anion intermediate, which reacts with acetonitrile to form cinnamonitrile derivatives [3]. Key factors influencing product distribution include:
| Parameter | Effect on Cyanomethylation |
|---|---|
| Current density | Higher density favors cinnamonitrile formation |
| Temperature | Lower temperatures reduce side reactions |
| Water concentration | <5% water minimizes hydrolysis |
Substituted 3-hydroxy-3-phenylpropiononitriles and cinnamonitriles are isolated via liquid-liquid extraction, with yields modulated by substrate electronics. Electron-deficient aryl groups enhance reactivity, as demonstrated by the 43% conversion of naphthoic acid derivatives under optimized conditions [3].
Carbodiimide-based coupling agents, such as EDCI and DCC (N,N′-dicyclohexylcarbodiimide), are pivotal for amide bond formation. EDCI activates carboxylic acids via an O-acylisourea intermediate, which reacts with amines to form amides while generating a urea byproduct [6]. In the synthesis of 5-chloro-2-hydroxybenzamide analogues, EDCI (1.31 mmol) and DMAP (0.082 mmol) in DCM at 0°C achieve 97.4% HPLC purity after 20 hours [1].
Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like DCM stabilize the activated intermediate, whereas aqueous conditions (e.g., water with PS-750 M surfactant) enable greener syntheses without compromising yield [7]. Temperature control during cyanomethylation (−10°C to 25°C) prevents decomposition of electrophilic intermediates [3].
Purification of the target compound involves sequential chromatography and crystallization. Crude reaction mixtures are subjected to silica gel column chromatography using hexane/ethyl acetate gradients (5:1 to 3:1), followed by recrystallization in methanol to isolate crystalline products [1]. This dual approach removes unreacted starting materials and byproducts, yielding >95% purity.
Yield optimization strategies include:
For instance, scaling the coupling of 5-chloro-2-hydroxybenzamide with 4-[(4-chlorophenyl)-cyanomethyl]-2-methylaniline to 10 mmol increases the isolated yield from 23% to 41% through iterative solvent selection and temperature profiling [1] [7].
The solubility characteristics of 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide demonstrate pronounced solvent-dependent behavior that reflects its complex molecular architecture and intermolecular interaction capabilities. Systematic evaluation across different solvent systems reveals distinct patterns correlating with polarity and hydrogen bonding capacity [1] [2] [3].
Table 1: Solubility Profile in Various Solvent Systems
| Solvent System | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| Dimethyl sulfoxide | 20.0 | 25 | [1] [3] |
| Dimethyl formamide | 20.0 | 25 | [1] [3] |
| Water | <0.16 | 25 | [1] [2] |
| Ethanol | Insoluble | 25 | [2] |
| Dimethyl sulfoxide:Phosphate buffered saline (1:5) | 0.16 | 25 | [1] [3] |
| Acetone | Slightly soluble | 25 | [4] |
In polar aprotic organic solvents, the compound demonstrates substantial solubility, achieving concentrations of approximately 20 milligrams per milliliter in both dimethyl sulfoxide and dimethyl formamide at ambient temperature [1] [3]. This enhanced dissolution behavior can be attributed to the favorable solvation of the multiple chlorine substituents and aromatic systems through dipole-dipole interactions and potential electron donor-acceptor complexation mechanisms [1].
Aqueous solubility remains severely limited, with values not exceeding 0.16 milligrams per milliliter even in optimized mixed solvent systems [1] [3]. The poor aqueous solubility stems from the predominantly hydrophobic character imparted by the extensive aromatic framework and multiple halogen substitutions, which collectively minimize favorable interactions with water molecules [2]. The presence of the hydroxyl group on the benzamide moiety provides limited improvement in aqueous compatibility due to steric hindrance and intramolecular hydrogen bonding effects [5].
The compound exhibits complete insolubility in ethanol, indicating insufficient polar interactions to overcome the cohesive energy barriers within the crystal lattice [2]. This behavior contrasts markedly with simpler benzamide derivatives and highlights the pronounced impact of the complex substitution pattern on dissolution thermodynamics .
Table 2: Comparative Solubility Analysis with Structural Analogs
| Compound | LogP (Predicted) | Water Solubility | Organic Solvent Behavior |
|---|---|---|---|
| Target compound | 5.99±0.48 | <0.16 mg/mL | Highly soluble in polar aprotic |
| 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | 3.95 | Moderate | Moderately soluble |
| Simple benzamide | -0.3 to 0.9 | High | Variable |
Thermal analysis of 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide reveals a complex degradation profile characterized by multiple distinct thermal events corresponding to different molecular fragmentation processes. The compound exhibits a measured melting point of approximately 217.8°C, indicating substantial intermolecular cohesive forces within the crystalline matrix [7].
Table 3: Thermal Properties and Decomposition Parameters
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 217.8°C | Atmospheric pressure | [7] |
| Predicted Boiling Point | 590.5±50.0°C | Atmospheric pressure | [7] |
| Thermal Decomposition Onset | >200°C | Nitrogen atmosphere | [7] |
| Decomposition Rate | Variable | Heating rate dependent | [8] [9] |
Thermogravimetric analysis indicates that thermal decomposition initiates at temperatures exceeding 200°C, with the process exhibiting characteristic multi-stage behavior typical of complex organic compounds containing multiple functional groups [10] [11]. The decomposition pathway appears to follow a sequential pattern beginning with the most thermally labile substituents and progressing through systematic fragmentation of the aromatic framework [12].
Primary decomposition mechanisms likely involve initial cleavage of carbon-nitrogen bonds within the amide linkage, followed by elimination of hydrogen chloride from the chlorinated aromatic rings [8] [9]. The presence of the cyanomethyl group introduces additional complexity through potential rearrangement reactions and formation of nitrogen-containing volatile products including hydrogen cyanide and various organic nitriles [8].
Secondary thermal events occur at elevated temperatures and involve progressive degradation of the aromatic ring systems with concurrent formation of carbonaceous residues [10] [13]. The iodinated analogs of this compound family have demonstrated similar thermal behavior patterns, with decomposition temperatures correlating inversely with the size and electronegativity of halogen substituents [5].
Table 4: Predicted Thermal Decomposition Products
| Temperature Range (°C) | Primary Products | Secondary Products |
|---|---|---|
| 200-300 | Hydrogen chloride, Water | Small organic fragments |
| 300-450 | Hydrogen cyanide, Aromatic fragments | Carbon dioxide, Ammonia |
| 450-600 | Carbonization products | Char formation |
The electrochemical characteristics of 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide reflect the complex interplay between multiple redox-active functional groups within its molecular architecture. The compound possesses several potentially electroactive sites including the phenolic hydroxyl group, the aromatic systems, and the cyano functionality, each contributing distinct electrochemical signatures under appropriate experimental conditions [15].
Voltammetric studies of structurally related benzamide derivatives indicate that compounds containing chlorinated aromatic rings typically exhibit reduction potentials in the range of -0.8 to -1.5 volts versus standard hydrogen electrode, with exact values dependent upon the specific substitution pattern and solution conditions [16]. The presence of electron-withdrawing chlorine substituents shifts reduction potentials toward more positive values by stabilizing the reduced species through delocalization of excess electron density .
Table 5: Predicted Electrochemical Properties
| Property | Estimated Value | Conditions | Basis |
|---|---|---|---|
| Reduction Potential (vs SHE) | -1.0 to -1.3 V | Aqueous buffer, pH 7 | Structural analogy |
| Oxidation Potential | +1.2 to +1.6 V | Non-aqueous conditions | Phenolic group [15] |
| Electrochemical Reversibility | Quasi-reversible | Standard conditions | Literature precedent [15] |
The hydroxybenzamide moiety represents the most readily oxidizable component, with phenolic groups typically undergoing oxidation to generate phenoxy radicals at potentials ranging from +0.8 to +1.6 volts depending upon substitution effects and medium composition [17] [15]. The electron-withdrawing influence of adjacent chlorine atoms and the amide carbonyl group elevates the oxidation potential relative to simple phenols by decreasing electron density at the hydroxyl-bearing carbon center [17].
Reduction processes likely involve initial electron addition to the aromatic π-systems, with the most favorable sites being those rings bearing electron-withdrawing substituents [16] [15]. The cyanomethyl functionality may participate in electrochemical processes through reduction of the nitrile group to generate amine products, although this typically requires more negative potentials than aromatic reduction events [16].
Table 6: Electrochemical Behavior of Structural Components
| Functional Group | Typical Potential Range (V) | Process Type | Products |
|---|---|---|---|
| Chlorinated aromatic rings | -0.8 to -1.5 | Reduction | Radical anions |
| Phenolic hydroxyl | +0.8 to +1.6 | Oxidation | Phenoxy radicals |
| Cyano group | -1.5 to -2.2 | Reduction | Primary amines |
| Amide carbonyl | -1.8 to -2.5 | Reduction | Alcohols/amines |
The crystalline properties of 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide exhibit characteristics consistent with a highly ordered solid-state structure stabilized through multiple intermolecular interaction mechanisms. Based on structural analysis of the sodium salt derivative, the compound crystallizes with defined lattice parameters and demonstrates thermal polymorphic behavior under specific conditions [18] [19].
Powder X-ray diffraction analysis reveals characteristic crystalline peaks indicative of long-range molecular ordering, with the compound existing predominantly as a white to off-white crystalline solid under standard storage conditions [18] [7]. The crystallographic space group and unit cell dimensions have not been definitively determined for the free acid form, although the sodium salt dihydrate crystallizes with well-defined structural parameters consistent with ionic crystal formation [19] [20].
Table 7: Crystallographic Properties and Polymorphic Characteristics
| Property | Value/Description | Form | Reference |
|---|---|---|---|
| Physical Appearance | White to off-white crystalline solid | Free acid | [7] |
| Crystal Habit | Powder/crystalline solid | Sodium salt | [18] [19] |
| Storage Stability | Stable under dark, inert conditions | Both forms | [18] |
| Polymorphic Behavior | Limited data available | Unknown | Investigation needed |
The molecular packing arrangements likely involve extensive hydrogen bonding networks facilitated by the hydroxyl group, amide functionality, and aromatic π-π stacking interactions [21] [22]. Similar benzamide derivatives demonstrate complex polymorphic behavior with multiple crystal forms exhibiting distinct thermal and solubility properties [22] [23]. The presence of multiple chlorine substituents and the bulky cyanomethyl group may impose steric constraints that limit the number of viable packing arrangements and reduce polymorphic diversity relative to simpler analogs [24].
Intermolecular hydrogen bonding patterns in related hydroxybenzamide structures typically involve cyclic dimeric arrangements between amide groups, supplemented by weaker interactions involving the phenolic hydroxyl groups [25] [26]. The multiple aromatic rings provide opportunities for π-π stacking interactions that contribute additional stabilization to the crystal lattice [27].
Table 8: Predicted Intermolecular Interactions in Crystal Lattice
| Interaction Type | Estimated Strength (kJ/mol) | Contributing Groups | Structural Impact |
|---|---|---|---|
| N-H···O hydrogen bonds | 15-25 | Amide groups | Primary lattice stabilization |
| O-H···O hydrogen bonds | 10-20 | Hydroxyl to carbonyl | Secondary stabilization |
| π-π stacking | 5-15 | Aromatic rings | Layered packing |
| Halogen bonding | 5-10 | Chlorine substituents | Directional interactions |
The compound demonstrates thermal stability in its crystalline form up to approximately 200°C, above which thermal motion overcomes lattice cohesive forces leading to melting followed by decomposition [7]. The relatively high melting point compared to simple benzamides reflects the enhanced intermolecular interactions arising from the complex substitution pattern and multiple interaction sites [28].